ETHYL 2-[(2-FURYLCARBONYL)AMINO]-4,5,6,7,8,9,10,11,12,13-DECAHYDROCYCLODODECA[B]THIOPHENE-3-CARBOXYLATE
Description
ETHYL 2-[(2-FURYLCARBONYL)AMINO]-4,5,6,7,8,9,10,11,12,13-DECAHYDROCYCLODODECA[B]THIOPHENE-3-CARBOXYLATE is a complex organic compound that belongs to the class of thiophene derivatives. Thiophene derivatives are known for their diverse biological activities and applications in various fields such as medicinal chemistry, material science, and industrial chemistry .
Properties
Molecular Formula |
C22H29NO4S |
|---|---|
Molecular Weight |
403.5g/mol |
IUPAC Name |
ethyl 2-(furan-2-carbonylamino)-4,5,6,7,8,9,10,11,12,13-decahydrocyclododeca[b]thiophene-3-carboxylate |
InChI |
InChI=1S/C22H29NO4S/c1-2-26-22(25)19-16-12-9-7-5-3-4-6-8-10-14-18(16)28-21(19)23-20(24)17-13-11-15-27-17/h11,13,15H,2-10,12,14H2,1H3,(H,23,24) |
InChI Key |
SDUCTXWUMPJDAC-UHFFFAOYSA-N |
SMILES |
CCOC(=O)C1=C(SC2=C1CCCCCCCCCC2)NC(=O)C3=CC=CO3 |
Canonical SMILES |
CCOC(=O)C1=C(SC2=C1CCCCCCCCCC2)NC(=O)C3=CC=CO3 |
Origin of Product |
United States |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of thiophene derivatives, including ethyl 2-(2-furoylamino)-4,5,6,7,8,9,10,11,12,13-decahydrocyclododeca[b]thiophene-3-carboxylate, often involves condensation reactions. One common method is the Gewald reaction, which involves the condensation of sulfur, an α-methylene carbonyl compound, and an α-cyano ester . Another method is the Paal–Knorr reaction, which involves the condensation of 1,4-dicarbonyl compounds with phosphorus pentasulfide (P4S10) as sulfurizing agents .
Industrial Production Methods
Industrial production of thiophene derivatives typically involves large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The use of continuous flow reactors and automated synthesis platforms can enhance the efficiency and scalability of the production process .
Chemical Reactions Analysis
Types of Reactions
ETHYL 2-[(2-FURYLCARBONYL)AMINO]-4,5,6,7,8,9,10,11,12,13-DECAHYDROCYCLODODECA[B]THIOPHENE-3-CARBOXYLATE can undergo various chemical reactions, including:
Oxidation: The thiophene ring can be oxidized to form sulfoxides or sulfones.
Reduction: Reduction of the carbonyl group can lead to the formation of alcohols.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide (H2O2) and m-chloroperbenzoic acid (m-CPBA).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are commonly used.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation can yield sulfoxides or sulfones, while substitution reactions can introduce various functional groups onto the thiophene ring .
Scientific Research Applications
ETHYL 2-[(2-FURYLCARBONYL)AMINO]-4,5,6,7,8,9,10,11,12,13-DECAHYDROCYCLODODECA[B]THIOPHENE-3-CARBOXYLATE has several scientific research applications, including:
Medicinal Chemistry: Thiophene derivatives are known for their pharmacological properties, including anticancer, anti-inflammatory, and antimicrobial activities.
Material Science: Thiophene-based compounds are used in the development of organic semiconductors, organic field-effect transistors (OFETs), and organic light-emitting diodes (OLEDs).
Industrial Chemistry: Thiophene derivatives are utilized as corrosion inhibitors and in the synthesis of various industrial chemicals.
Mechanism of Action
The mechanism of action of ethyl 2-(2-furoylamino)-4,5,6,7,8,9,10,11,12,13-decahydrocyclododeca[b]thiophene-3-carboxylate involves its interaction with specific molecular targets and pathways. For example, thiophene derivatives can act as voltage-gated sodium channel blockers, which are important in the treatment of certain medical conditions . The compound may also interact with enzymes and receptors involved in various biological processes, leading to its pharmacological effects .
Comparison with Similar Compounds
Similar Compounds
Uniqueness
ETHYL 2-[(2-FURYLCARBONYL)AMINO]-4,5,6,7,8,9,10,11,12,13-DECAHYDROCYCLODODECA[B]THIOPHENE-3-CARBOXYLATE is unique due to its specific structure, which includes a decahydrocyclododeca[b]thiophene ring system.
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
